3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the azetidine moiety: This step involves the reaction of the oxadiazole intermediate with an azetidine derivative.
Attachment of the sulfonyl group: This is usually done via sulfonylation reactions using sulfonyl chlorides or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.
Substitution: Various substitution reactions can occur, especially at the cyclopropyl or azetidine moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Possible applications in studying cell signaling pathways.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly for diseases where oxadiazole derivatives have shown efficacy.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of new polymers with desirable properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound might exert its effects through:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Other oxadiazoles: Such as 3,5-diphenyl-1,2,4-oxadiazole.
Azetidine derivatives: Like 3-azetidinone.
Sulfonyl compounds: Including sulfonylureas.
Uniqueness
3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-cyclopropyl-5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-10-3-6-13(22-2)14(7-10)24(20,21)19-8-12(9-19)16-17-15(18-23-16)11-4-5-11/h3,6-7,11-12H,4-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYVXKLNXFGTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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